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Compound of Interest

Compound Name: Falipamil

Cat. No.: B1672040 Get Quote

An In-depth Technical Guide to Falipamil (AQ-A
39)
This guide provides a comprehensive overview of the chemical structure, properties, and

pharmacological actions of Falipamil (AQ-A 39), a calcium channel blocker with specific

bradycardic effects. The information is intended for researchers, scientists, and professionals in

drug development.

Chemical Structure and Identification
Falipamil, also known as AQ-A 39, is a derivative of verapamil.[1] Its chemical identity is well-

defined by its systematic IUPAC name and various chemical identifiers.

The IUPAC name for Falipamil is 2-(3-{[2-(3,4-

Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.[2]

The chemical structure and key identifiers are summarized in the table below.
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Identifier Value

IUPAC Name

2-(3-{[2-(3,4-

Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6

-dimethoxy-2,3-dihydro-1H-isoindol-1-one[2]

Synonyms AQ-A 39, Falipamilum[1][3]

CAS Number 77862-92-1

Molecular Formula C₂₄H₃₂N₂O₅

Molecular Weight 428.53 g/mol

SMILES
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)C

CC3=CC(=C(C=C3)OC)OC

InChI Key UUMGNNQOCVDZDG-UHFFFAOYSA-N

Synthesis
Detailed, step-by-step experimental protocols for the synthesis of Falipamil are not readily

available in the public domain. However, it is known to be a derivative of verapamil.

Commercial availability is limited, with some suppliers offering it through custom synthesis. The

estimated lead time for such a synthesis can be significant, typically ranging from 2 to 4

months, with the cost being dependent on the complexity of the chemical process.

Pharmacological Profile and Mechanism of Action
Falipamil is a calcium channel blocker that exerts specific bradycardic (heart rate-lowering)

effects primarily through direct action on the sinus node. Its electrophysiological properties

differ from its parent compound, verapamil.

Key Pharmacological Effects:

Bradycardic Action: Falipamil is effective in reducing heart rate, particularly during exercise.

In healthy volunteers, 100 mg and 200 mg doses were shown to significantly decrease

maximal exercise heart rate.
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Electrophysiological Effects: It prolongs the refractory periods of the atrial and ventricular

myocardium. Unlike verapamil, it enhances sinoatrial and atrioventricular node conduction.

Anti-ischemic Potential: By reducing heart rate, Falipamil may exert antianginal effects in

patients with myocardial ischemia.

The proposed signaling pathway for Falipamil's action involves the blockade of L-type calcium

channels, leading to a reduction in intracellular calcium concentration. This, in turn, modulates

cardiac myocyte contraction and pacemaker activity in the sinus node.

Falipamil (AQ-A 39) L-type Calcium ChannelBlocks Calcium InfluxInhibits ↓ Intracellular Ca²⁺ Sinus Node Pacemaker ActivityModulates ↓ Heart Rate (Bradycardia)

Click to download full resolution via product page

Caption: Signaling pathway of Falipamil's bradycardic action.

Quantitative Pharmacological Data
The following table summarizes key quantitative data from clinical and preclinical studies of

Falipamil.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1672040?utm_src=pdf-body
https://www.benchchem.com/product/b1672040?utm_src=pdf-body
https://www.benchchem.com/product/b1672040?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672040?utm_src=pdf-body
https://www.benchchem.com/product/b1672040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Condition Species

Maximal Exercise

Heart Rate Reduction
5.3 ± 2.9%

100 mg dose, 2h post-

dosing
Human

Maximal Exercise

Heart Rate Reduction
11.2 ± 3.6%

200 mg dose, 2h post-

dosing
Human

Spontaneous Cycle

Length Prolongation
+79 ± 59 ms 1.5 mg/kg IV Human

AH Interval

Shortening
-17 ± 14 ms 1.5 mg/kg IV Human

Anterograde

Wenckebach Point

Increase

+10 ± 7 beats/min 1.5 mg/kg IV Human

Reduction in Resting

Sinus Rate
15% - 25% N/A Human

Reduction in Exercise

Sinus Rate
~10% N/A Human

Experimental Protocols
Detailed methodologies for key experiments cited in the literature provide insight into the

evaluation of Falipamil's effects.

Clinical Trial in Healthy Volunteers:

A double-blind, cross-over, single-dose study was conducted on 12 healthy male volunteers to

assess the effects of Falipamil on heart rate, blood pressure, and ECG intervals at rest and

during exercise.
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Study Design

Procedures

Data Analysis

12 Healthy Volunteers

Double-blind, Cross-over

Single Dose Administration
(Placebo, 100mg, 200mg Falipamil)

Resting Measurements:
- Heart Rate

- Blood Pressure
- ECG

Plasma Sampling (0-8h)

Bicycle Exercise Tests

Exercise Measurements:
- Heart Rate

- Blood Pressure

Comparison of Falipamil vs. Placebo Pharmacokinetic Analysis

Click to download full resolution via product page

Caption: Workflow for a clinical trial of Falipamil.
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Electrophysiology Study in Patients:

The electrophysiological properties of intravenous Falipamil (1.5 mg/kg administered over 20

minutes) were evaluated in 12 patients. The study measured effects on spontaneous cycle

length, atrioventricular conduction (AH interval), and refractory periods of the right atrium and

ventricle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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